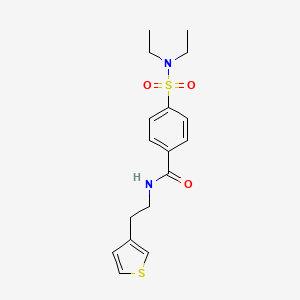
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide, also known as DIBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme NADPH oxidase, which plays a critical role in the production of reactive oxygen species (ROS) in the body.
科学的研究の応用
Enzyme Inhibition
4-(N,N-diethylsulfamoyl)-N-(2-(thiophen-3-yl)ethyl)benzamide and similar sulfonamide inhibitors have been investigated for their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. For instance, compounds exhibiting nanomolar half maximal inhibitory concentrations (IC50) against CA I, II, IV, and XII have been identified, demonstrating their potential as therapeutic agents targeting diseases related to these enzymes. These aromatic sulfonamides show varying affinities for different isoenzymes, highlighting the importance of structural variations in modulating enzyme inhibition (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Biological Activities
Research into the synthesis of novel compounds based on the benzamide scaffold, including those incorporating thiophene moieties, has led to the discovery of compounds with significant cardiac electrophysiological activities. These compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, exhibit potency in in vitro assays and have been identified as promising selective class III agents for the management of cardiac arrhythmias (Morgan et al., 1990).
Structural and Physicochemical Studies
Structural analysis and physicochemical characterization of sulfonamide derivatives have provided valuable insights into their potential pharmaceutical applications. X-ray molecular structure determination and computational studies have been employed to understand the conformational behavior and stability of these compounds, which is crucial for their biological activities. Such studies have revealed characteristic L-shaped structures stabilized by intramolecular hydrogen bonding, influencing their interactions with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Optoelectronic and Photonic Applications
Investigations into thiophene dyes, including those with diethylamino groups, have demonstrated their potential in nonlinear optical limiting, which is vital for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies utilize spectroscopic techniques and density functional theory (DFT) calculations to understand the compounds' nonlinear absorption and optical limiting behaviors (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-3-19(4-2)24(21,22)16-7-5-15(6-8-16)17(20)18-11-9-14-10-12-23-13-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHZQUPXCBFFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)
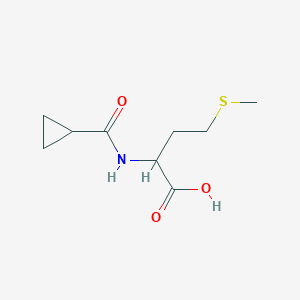

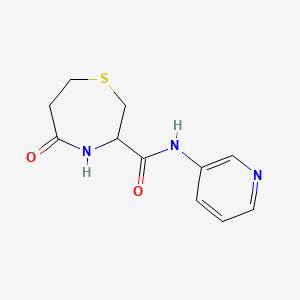
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2579287.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)
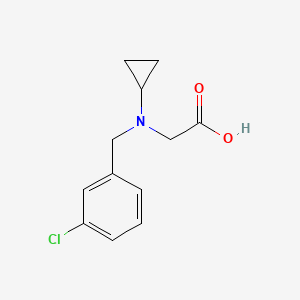
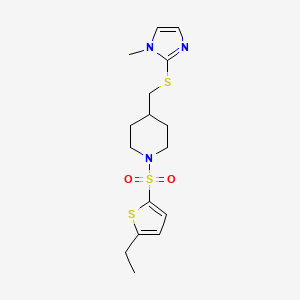
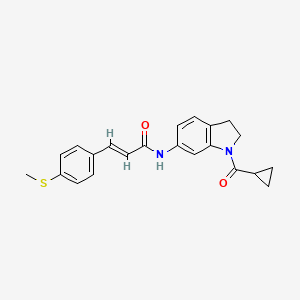
![3-Azabicyclo[3.1.1]heptan-1-ol hydrochloride](/img/structure/B2579296.png)
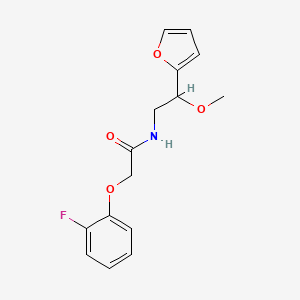
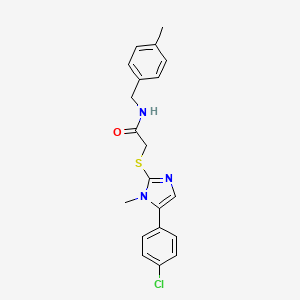
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2579303.png)